6-Nitroindoline hydrochloride chemical properties and structure
6-Nitroindoline hydrochloride chemical properties and structure
An In-Depth Technical Guide to 6-Nitroindoline Hydrochloride: Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-nitroindoline hydrochloride, a pivotal chemical intermediate in modern pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights, explain the causality behind its chemical behavior, and provide validated protocols for its application.
Introduction: The Strategic Importance of 6-Nitroindoline Hydrochloride
6-Nitroindoline hydrochloride (CAS No. 1187929-53-8) is a heterocyclic building block whose value lies in its unique combination of a reactive indoline core, a versatile nitro functional group, and the enhanced stability and solubility conferred by its hydrochloride salt form.[1] The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The presence of the nitro group at the 6-position significantly influences the molecule's electronic properties and provides a synthetic handle for conversion into an amino group, a critical step in the synthesis of many targeted therapeutics.[3][4] Consequently, this compound is frequently employed as a key precursor in the development of novel agents for oncology and neuropharmacology.[1]
Core Chemical and Physical Properties
For efficient and safe experimental design, a clear understanding of the fundamental properties of 6-nitroindoline hydrochloride is essential. The data below has been consolidated from reliable chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1187929-53-8 | [1] |
| Molecular Formula | C₈H₈N₂O₂·HCl | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | Grey to light-colored solid/crystalline powder | [1][5] |
| Purity | Typically ≥95% (by HPLC) | [1] |
| Melting Point | 66°C to 70°C (for free base) | [5] |
| Solubility | Soluble in methanol, ethyl acetate, and acetone. The hydrochloride salt form enhances solubility in polar solvents compared to the free base. | [1][5] |
| Storage Conditions | Store at 0-8 °C, protected from light and moisture. | [1][6] |
Molecular Structure and Spectroscopic Elucidation
The structure of 6-nitroindoline hydrochloride combines an aromatic benzene ring fused to a five-membered pyrrolidine ring, with a nitro group substituent and protonation at the indoline nitrogen.
Caption: Structure of 6-Nitroindoline Hydrochloride.
The key structural features dictating its chemical personality are:
-
Indoline Nitrogen : As a hydrochloride salt, the nitrogen atom is protonated, rendering it non-nucleophilic and withdrawing electron density from the adjacent aromatic ring. This protonation is a key factor in the compound's stability and handling characteristics.
-
Nitro Group (-NO₂) : This powerful electron-withdrawing group deactivates the benzene ring towards electrophilic substitution. Its primary synthetic value is its facile reduction to a nucleophilic amino group (-NH₂), which is a cornerstone of its application in building complex molecules.[7]
-
Aromatic System : The electronic nature of the benzene ring is modulated by both the fused pyrrolidine ring and the nitro group, influencing its reactivity in coupling and substitution reactions.
Spectroscopic Signature
Structural confirmation relies on a combination of spectroscopic techniques.[8][9] Below are the expected characteristic signals.
| Technique | Observation and Interpretation |
| ¹H NMR | Aromatic Protons (3H): Signals expected in the δ 7.0-8.0 ppm range. The proton ortho to the nitro group will be the most downfield. Aliphatic Protons (4H): Two sets of triplets corresponding to the -CH₂-CH₂- protons of the pyrrolidine ring, typically in the δ 3.0-4.0 ppm range. Amine Proton (2H): A broad singlet for the N⁺H₂ proton, shifted significantly downfield due to protonation, potentially δ > 10 ppm (solvent dependent). The formation of the hydrochloride salt causes a notable downfield shift for all protons compared to the free base.[10] |
| IR Spectroscopy | N-H Stretch: A broad absorption band for the secondary ammonium salt (R₂N⁺H₂) in the 2400-2800 cm⁻¹ region. C-H Stretch (Aromatic/Aliphatic): Peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic). N-O Stretch (Nitro Group): Two strong, characteristic absorption bands at approximately 1550-1500 cm⁻¹ (asymmetric) and 1360-1330 cm⁻¹ (symmetric).[11] C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.[12] |
| Mass Spectrometry (ESI+) | The primary observed ion will be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to C₈H₈N₂O₂. Expected m/z: 165.06. High-resolution mass spectrometry can confirm the elemental composition.[13][14] |
Synthesis, Reactivity, and Strategic Applications
Synthetic Pathways
While various methods exist for synthesizing nitroindole derivatives, a common laboratory-scale approach to 6-nitroindoline involves the selective reduction of the pyrrole double bond of 6-nitroindole.[15]
Caption: General synthetic workflow to 6-Nitroindoline HCl.
Key Chemical Transformations and Applications
The synthetic utility of 6-nitroindoline hydrochloride is centered on the transformation of its nitro group and subsequent functionalization.
-
Reduction of the Nitro Group : This is the most critical reaction, converting the electron-withdrawing nitro group into a versatile amino group. This transformation is pivotal for using the molecule as a building block in drug synthesis.[7] The resulting 6-aminoindoline is a key intermediate for compounds that bind to DNA or other biological targets.[4]
-
Intermediate in Antitumor Agent Synthesis : 6-Nitroindoline is a precursor to the DNA-binding subunit of potent duocarmycin and CC-1065 analogs.[4] After reduction to 6-aminoindoline, the amino group is used as a nucleophile to couple with the DNA alkylating portion of the target molecule, demonstrating its direct application in oncology drug development.
-
Scaffold for CNS-Active Compounds : The indoline core is prevalent in molecules targeting the central nervous system. This precursor is utilized in research programs aimed at discovering new treatments for neurological disorders by serving as a rigid scaffold for building more complex structures.[1][2]
Caption: Key reaction pathway for utilizing 6-Nitroindoline HCl.
Safety, Handling, and Experimental Protocols
Hazard Identification and Safe Handling
As with any chemical reagent, adherence to safety protocols is paramount.
-
Hazards : GHS information indicates the parent compound, 6-nitroindoline, may cause skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed.[13]
-
Personal Protective Equipment (PPE) : Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[16][17]
-
Handling : Avoid generating dust. Use spark-proof tools and ensure adequate ventilation. Avoid contact with strong oxidizing agents.[16][18]
-
Spills : For minor spills, sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[16]
Protocol 1: Recommended Storage and Handling
To ensure chemical integrity and longevity, a strict storage protocol is non-negotiable.
-
Receiving : Upon receipt, inspect the container for damage. Log the date of receipt.
-
Storage : Store the tightly sealed container in a refrigerator at 2-8°C.[6] The container should be opaque or stored in the dark to prevent photodegradation.
-
Dispensing : Before opening, allow the container to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation on the cold solid.
-
Weighing : Weigh the required amount quickly in a fume hood.
-
Resealing : After dispensing, flush the container with an inert gas (e.g., argon or nitrogen) before tightly resealing to minimize exposure to air and moisture.
Protocol 2: Catalytic Hydrogenation to Synthesize 6-Aminoindoline
This protocol details the most common and critical application of 6-nitroindoline hydrochloride: its reduction to 6-aminoindoline. This procedure is a self-validating system; successful conversion can be easily monitored by TLC and confirmed by mass spectrometry.
Materials & Equipment:
-
6-Nitroindoline hydrochloride
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol (anhydrous)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Three-neck round-bottom flask, magnetic stirrer, condenser
-
Filtration setup (Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 6-nitroindoline hydrochloride (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1 M.
-
Catalyst Addition : Carefully add 10% Palladium on carbon (0.1 eq by weight of Pd) to the solution under a stream of inert gas (argon or nitrogen). Causality Note: The catalyst is added last under inert atmosphere to prevent ignition of the solvent by the pyrophoric catalyst.
-
Hydrogenation : Purge the flask by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or connect to a Parr hydrogenator.
-
Reaction Monitoring : Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Work-up : Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas. Trustworthiness Check: This step is critical to prevent fire when the catalyst is exposed to air.
-
Catalyst Removal : Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-aminoindoline product, which can be used directly or purified further by crystallization or column chromatography.
Caption: Experimental workflow for the reduction of 6-Nitroindoline.
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